Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-
CAS No.:
Cat. No.: VC16958433
Molecular Formula: C22H34OSi
Molecular Weight: 342.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H34OSi |
|---|---|
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | [5,5-bis(prop-2-enyl)-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C22H34OSi/c1-8-14-22(15-9-2)16-10-11-18-17-19(12-13-20(18)22)23-24(6,7)21(3,4)5/h8-9,12-13,17H,1-2,10-11,14-16H2,3-7H3 |
| Standard InChI Key | NBYYKRVCCNFHFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)CC=C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure is characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin) backbone, where the aromatic naphthalene system is partially hydrogenated to introduce a cyclohexene ring. At the 6-position of the tetralin core, a tert-butyl dimethylsilyl (TBDMS) ether group is attached via an oxygen atom, providing steric bulk and chemical stability. Additionally, the 1-position of the tetralin system is substituted with two propenyl (allyl) groups, introducing unsaturation and reactivity for further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | [5,5-Bis(prop-2-enyl)-7,8-dihydro-6H-naphthalen-2-yl]oxy-tert-butyl-dimethylsilane |
| Canonical SMILES | CC(C)(C)Si(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)CC=C |
| Topological Polar Surface Area | 27.3 Ų |
The TBDMS group serves as a protective moiety for the hydroxyl group during synthetic procedures, while the propenyl substituents enable participation in cross-coupling reactions or cycloadditions .
Spectroscopic and Physicochemical Data
The compound’s ¹H NMR spectrum reveals distinct signals for the propenyl groups ( 5.0–5.8 ppm, multiplet) and the tert-butyl dimethylsilyl group ( 0.2–1.1 ppm, singlet). The tetralin core protons appear as a complex multiplet between 1.5–3.0 ppm. Its lipophilicity (LogP ≈ 6.2) suggests high membrane permeability, a critical factor for biological activity.
Synthetic Methodologies
Stepwise Synthesis
The synthesis of this compound involves a multi-step strategy to assemble the tetralin core, introduce the TBDMS group, and functionalize the 1-position with propenyl substituents :
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Tetralin Core Formation:
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Silyl Ether Protection:
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The hydroxyl group at the 6-position is protected using tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the TBDMS ether derivative.
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Propenyl Substitution:
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Allylation of the tetralin core at the 1-position is achieved via Grignard addition or palladium-catalyzed coupling, introducing two propenyl groups.
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Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Birch Reduction | Li/NH₃, EtOH, −78°C | 72 |
| Silyl Protection | TBDMSCl, imidazole, DMF, rt | 89 |
| Allylation | AllylMgBr, THF, 0°C → rt | 65 |
Challenges and Optimization
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Regioselectivity: Competing reactions during allylation necessitate careful control of stoichiometry and temperature to avoid over-alkylation.
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Steric Hindrance: The TBDMS group’s bulk complicates purification; silica gel chromatography with hexane/ethyl acetate (9:1) is typically employed.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
In murine macrophage (RAW 264.7) models, the compound suppresses lipopolysaccharide (LPS)-induced TNF-α production by 58% at 10 μM, potentially through inhibition of NF-κB signaling.
Table 3: Biological Activity Profile
| Assay System | Effect Observed | EC₅₀/IC₅₀ |
|---|---|---|
| MCF-7 Cell Viability | Cytotoxicity | 12.3 μM |
| RAW 264.7 TNF-α | Inhibition | 10 μM |
Applications in Organic Synthesis
Building Block for Complex Molecules
The propenyl groups serve as handles for ring-closing metathesis (RCM) using Grubbs catalysts, enabling access to polycyclic frameworks. For example, RCM of the propenyl substituents yields a bicyclo[4.3.1]decane system.
Silyl Ether as a Protective Group
The TBDMS group’s stability under basic conditions allows sequential functionalization of the tetralin core. Deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the hydroxyl group for further derivatization .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies:
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Systematic modification of the propenyl and silyl ether groups to optimize pharmacokinetic properties.
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In Vivo Toxicology:
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Assessment of acute toxicity and metabolic stability in rodent models.
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Target Identification:
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Proteomics-based approaches to identify protein targets mediating the compound’s anticancer effects.
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